molecular formula C16H23N3O4 B13611282 Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B13611282
M. Wt: 321.37 g/mol
InChI Key: XDTCMRFSWBDNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a pyridine ring with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine carboxylates. One common method involves the use of tert-butyl piperazine-1-carboxylate and 2-chloro-5-(methoxycarbonyl)pyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: Its structural features make it a valuable scaffold for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a useful intermediate for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can enhance binding affinity and selectivity towards these targets, while the pyridine ring can contribute to the overall pharmacophore. The exact pathways involved in its mechanism of action would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of the methoxycarbonyl group on the pyridine ring. This functional group can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 2-(5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-8-7-17-10-13(19)12-6-5-11(9-18-12)14(20)22-4/h5-6,9,13,17H,7-8,10H2,1-4H3

InChI Key

XDTCMRFSWBDNIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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